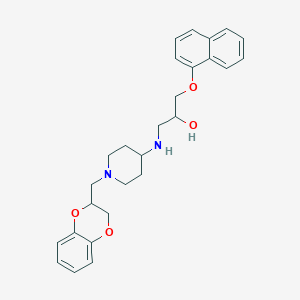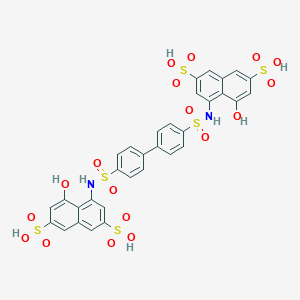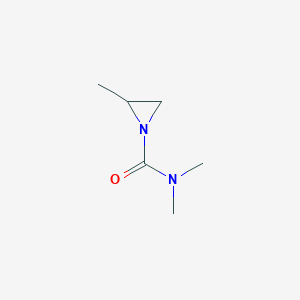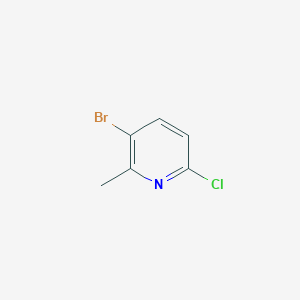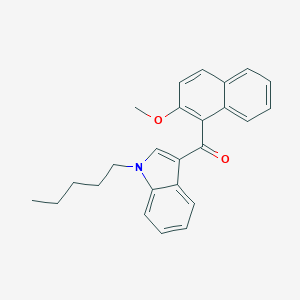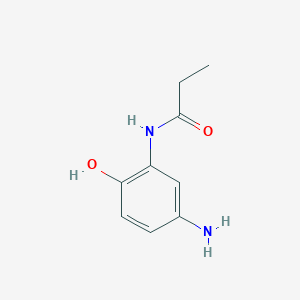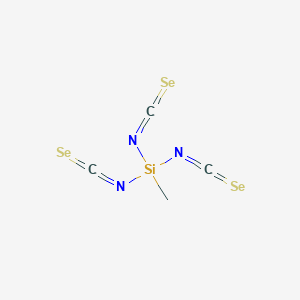
Tri(isoselenocyanato)methyl silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(isoselenocyanato)methyl silane (TIMS) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a silane-based compound that contains isoselenocyanate functional groups, making it a potential candidate for various applications in the field of chemistry and materials science.
Mecanismo De Acción
The mechanism of action of Tri(isoselenocyanato)methyl silane is not well understood, but it is believed to involve the interaction between the isoselenocyanate functional groups and other molecules. It has been suggested that Tri(isoselenocyanato)methyl silane may act as a nucleophile, attacking electrophilic sites on other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Tri(isoselenocyanato)methyl silane. However, it has been found to be relatively non-toxic and has shown no significant adverse effects on living organisms in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tri(isoselenocyanato)methyl silane has several advantages for laboratory experiments, including its ease of synthesis and relatively low cost. However, it is highly reactive and requires careful handling to avoid decomposition or unwanted reactions.
Direcciones Futuras
There are several future directions for research on Tri(isoselenocyanato)methyl silane. One potential avenue is the development of new materials using Tri(isoselenocyanato)methyl silane as a precursor. Another area of research is the investigation of the mechanism of action of Tri(isoselenocyanato)methyl silane and its interactions with other molecules. Additionally, further studies on the biochemical and physiological effects of Tri(isoselenocyanato)methyl silane are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of Tri(isoselenocyanato)methyl silane involves the reaction between trimethylsilylmethyl isoselenocyanate and chlorotrimethylsilane. The reaction takes place in the presence of a base, such as triethylamine, and yields Tri(isoselenocyanato)methyl silane as a yellowish liquid.
Aplicaciones Científicas De Investigación
Tri(isoselenocyanato)methyl silane has been extensively studied for its potential applications in the field of materials science. It has been found to be a promising candidate for the development of new materials with unique properties, such as high thermal stability and electrical conductivity. Tri(isoselenocyanato)methyl silane has also been studied for its potential use as a precursor for the synthesis of other organosilicon compounds.
Propiedades
Número CAS |
139254-91-4 |
|---|---|
Nombre del producto |
Tri(isoselenocyanato)methyl silane |
Fórmula molecular |
C4H3N3Se3Si |
Peso molecular |
358.1 g/mol |
InChI |
InChI=1S/C4H3N3Se3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 |
Clave InChI |
VAZMKLXVVJYSRG-UHFFFAOYSA-N |
SMILES |
C[Si](N=C=[Se])(N=C=[Se])N=C=[Se] |
SMILES canónico |
C[Si](N=C=[Se])(N=C=[Se])N=C=[Se] |
Otros números CAS |
139254-91-4 |
Sinónimos |
Tri(isoselenocyanato)methyl silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
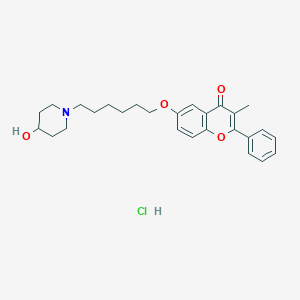
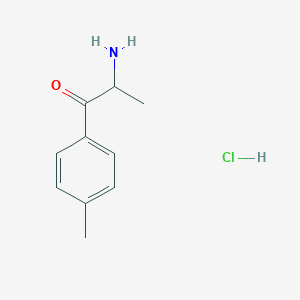
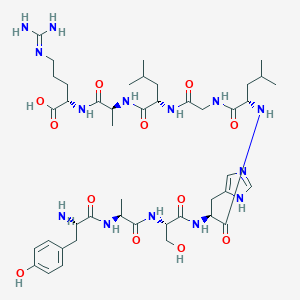

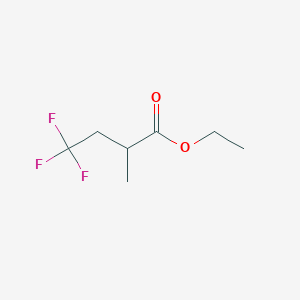
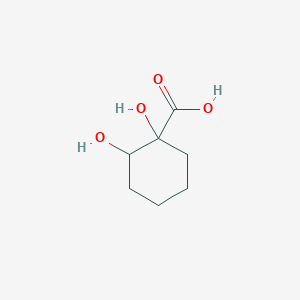
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
